1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

説明

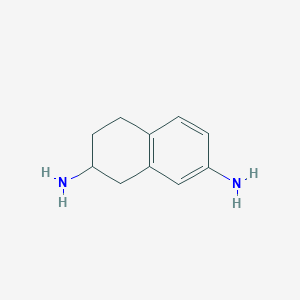

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Fully hydrogenated derivatives.

Substitution: Amides or other substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development:

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to serve as a scaffold for developing new drugs targeting various diseases.

2. Anticancer Activity:

Research indicates that derivatives of tetrahydronaphthalene exhibit anticancer properties. Studies have shown that modifications to the tetrahydronaphthalene core can enhance cytotoxic activity against cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Various derivatives | Enhanced activity against specific cancer types |

Material Science Applications

1. Polymer Chemistry:

The compound is utilized in the synthesis of high-performance polymers due to its ability to improve thermal stability and mechanical properties. It is incorporated into polymer matrices to enhance their resilience and durability .

2. Coatings and Paints:

In coatings technology, this compound is employed to improve the gloss and smoothness of high-grade paints. Its incorporation into formulations contributes to better surface finishes and durability .

Chemical Synthesis Applications

1. Hydrogenation Reactions:

As a hydrogen donor solvent in coal liquefaction processes, this compound facilitates hydrogen transfer during the conversion of coal into liquid fuels. This application highlights its importance in energy production and sustainability efforts .

2. Catalysis:

The compound serves as a precursor for catalysts used in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that modified tetrahydronaphthalene derivatives exhibited significant cytotoxicity against breast cancer cell lines. The research emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy .

Case Study 2: Polymer Applications

In polymer science research, this compound was integrated into epoxy resins to enhance thermal properties. The resulting materials showed improved heat resistance and mechanical strength compared to conventional formulations .

作用機序

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .

類似化合物との比較

1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but lacking amino groups.

1,2,3,4-Tetrahydronaphthalene-2,6-diamine: Another diamine derivative with amino groups at different positions.

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

生物活性

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine (CAS Number: 63125-52-0) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- Structure : The compound features a tetrahydronaphthalene backbone with two amine groups at the 2 and 7 positions.

Synthesis

The synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine can be achieved through various methods. A notable method involves the reduction of 7-nitro-3,4-dihydronaphthalen-1(2H)-one oxime using palladium on activated carbon in a hydrogen atmosphere. This process yields the desired diamine with a high purity of approximately 96% .

Pharmacological Effects

This compound has been investigated for its potential as a thromboxane (TP) receptor antagonist. Thromboxane A2 plays a significant role in various physiological processes including vasoconstriction and platelet aggregation. The compound's ability to inhibit TP receptor activity may have implications for cardiovascular health and conditions such as Alzheimer's disease (AD), where TP receptor activation is linked to amyloid precursor protein (APP) expression and amyloid-beta (Aβ) release .

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In a study involving Tg2576 mice (a model for AD), administration of TP receptor antagonists based on the tetrahydronaphthalene scaffold resulted in decreased Aβ plaque deposition when given at a dose of 5 mg/kg/day over six months. This suggests that targeting the thromboxane pathway may offer therapeutic benefits in neurodegenerative diseases .

- Cardiovascular Studies : Research has indicated that compounds structurally related to tetrahydronaphthalene can modulate vascular responses by inhibiting thromboxane-mediated vasoconstriction. This could have significant implications for developing treatments for hypertension and other cardiovascular disorders .

The biological activity of 1,2,3,4-tetrahydronaphthalene-2,7-diamine primarily revolves around its interaction with the TP receptor. By acting as an antagonist to this receptor, the compound can potentially lower the levels of inflammatory mediators and reduce oxidative stress within tissues.

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUQAVKGARTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564184 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-75-5 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。